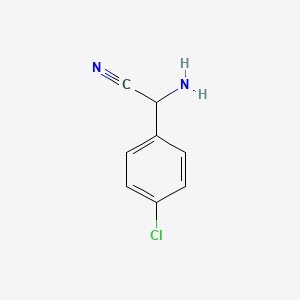

Amino(4-chlorophenyl)acetonitrile

Vue d'ensemble

Description

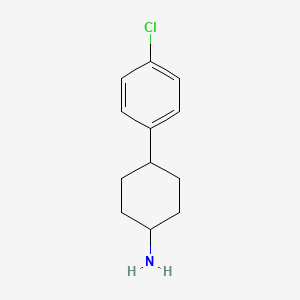

“Amino(4-chlorophenyl)acetonitrile” is a chemical compound that contains an amino group (-NH2) and a nitrile group (-CN) attached to a 4-chlorophenyl group . It’s a derivative of acetonitrile, a colorless liquid that is unstable at room temperature due to the incompatibility of the amine nucleophile and the nitrile electrophile .

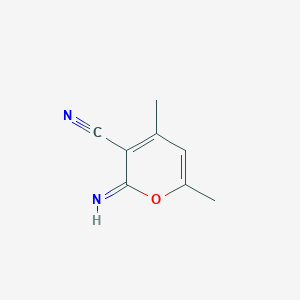

Molecular Structure Analysis

The molecular structure of “this compound” consists of an amino group (-NH2) and a nitrile group (-CN) attached to a 4-chlorophenyl group . The exact structure can be represented by the SMILES stringClc1ccc(CC#N)cc1 .

Applications De Recherche Scientifique

Accelerator Mass Spectrometry in Pharmacokinetic Studies

Accelerator mass spectrometry (AMS) has been utilized in pharmacokinetic studies involving nanoCurie doses of compounds related to Amino(4-chlorophenyl)acetonitrile. This method enables precise analysis of drug metabolism and distribution in human subjects, significantly lowering the required radioactive dose compared to conventional studies. AMS was used to analyze plasma, urine, and feces samples for tracking the distribution and elimination of the drug-related compounds (Garner et al., 2002).

Liquid Chromatographic Analysis in Rat Serum and Urine

Liquid chromatography has been employed for determining concentrations of 4-amino-N-(2,6-dimethylphenyl)-benzamide, a compound with similarities to this compound, in rat serum and urine. This method is essential for pharmacokinetic studies, providing a way to quantify the presence and concentration of such compounds in biological fluids (Dockens, Ravis, & Clark, 1987).

Voltammetric and Spectroelectrochemical Studies

Voltammetric and spectroelectrochemical methods have been used to study compounds like 4-aminophenol, which are structurally related to this compound. These studies are crucial for understanding the electrochemical properties of such compounds, potentially leading to applications in electrochemical sensors or other electronic devices (Schwarz et al., 2003).

Synthesis of Antimicrobial Agents

Research has explored the synthesis of various compounds using this compound derivatives as a base. One such study involved synthesizing formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating potential antimicrobial applications (Sah et al., 2014).

Antifungal Activity of Novel Compounds

A study on the synthesis of novel polyheterocyclic compounds containing a fused 1,2,4-triazine moiety, starting from Amino-4-(4-chlorophenyl)-7-hydrazino-8H-pyrazolo(4,3-e)(1,2,4)triazolo(1,5-a)pyridine-5-carbonitrile, has shown promising antifungal activity. This research highlights the potential use of such compounds in developing new antifungal agents (Ibrahim et al., 2008).

One-Pot Synthesis of Pharmaceutically Relevant Structures

Efficient one-pot synthesis methods have been developed for creating pharmaceutically relevant structures using derivatives of this compound. Such methods are crucial for the rapid and cost-effective development of new pharmaceuticals (Zhang et al., 2014).

Mécanisme D'action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that Amino(4-chlorophenyl)acetonitrile may also interact with various biological targets.

Mode of Action

It is known that similar compounds can act as nucleophiles . This suggests that this compound might interact with its targets through nucleophilic attack, leading to changes in the target molecules.

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a variety of biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been reported to show inhibitory activity against various viruses . This suggests that this compound might also have antiviral effects at the molecular and cellular levels.

Action Environment

It is known that similar compounds can be unstable at room temperature due to the incompatibility of the amine nucleophile and the nitrile electrophile . This suggests that the action of this compound might also be influenced by environmental factors such as temperature.

Analyse Biochimique

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve multiple biochemical reactions .

Cellular Effects

It is speculated that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is unstable at room temperature , which could influence its long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is possible that the compound is involved in several metabolic pathways, interacting with various enzymes or cofactors .

Transport and Distribution

It is possible that the compound interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2-amino-2-(4-chlorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUKOLRHHAJVST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2690575.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2690576.png)

![[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2690583.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2690585.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2690591.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2690598.png)